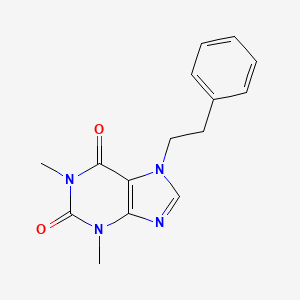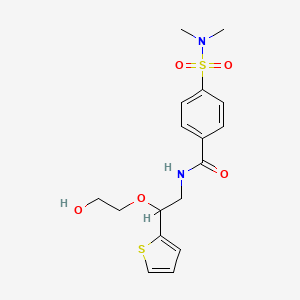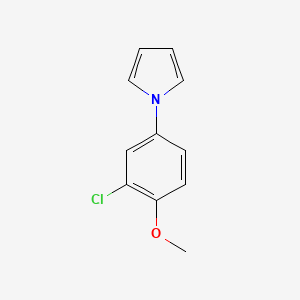
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chloro-4-methoxyphenyl)-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 3-chloro-4-methoxyphenyl group suggests that the compound has a phenyl (benzene) ring substituted with a chlorine atom at the 3rd position and a methoxy (-OCH3) group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the 3-chloro-4-methoxyphenyl group. The electron-donating methoxy group and the electron-withdrawing chloro group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical for pyrroles, such as electrophilic substitution, depending on the position of the substituent . The presence of the methoxy and chloro groups on the phenyl ring could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the methoxy and chloro groups .科学的研究の応用
Crystal Structure Determination
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, along with its derivatives, has contributed to the field of crystallography. The crystal structure of related functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data. These compounds, important in antitumoral agent research, crystallize in the monoclinic system. The detailed determination of these structures aids in understanding the molecular geometry and potential interactions of such compounds (Silva et al., 2012).
Antitumor and Antioxidant Properties
Derivatives of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole have been explored for their antitumor and antioxidant properties. Pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases like EGFR and VEGFR, crucial in cancer proliferation. These compounds show potential in binding with these kinases, forming stable complexes, and exhibiting anti-inflammatory, proapoptotic, and antitumor activities. They also display antioxidant properties, reducing lipid and protein peroxidation and increasing superoxide dismutase activity in inflamed tissues, showing promise as therapeutic agents (Kuznietsova et al., 2019).
Electrophysical and Morphological Analyses
In electrophysical and morphological analyses, pyrrole derivatives like 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole are synthesized onto carbon fiber microelectrodes. The influence of substituent effects on the electrochemical impedance spectroscopy of these compounds has been studied, revealing valuable insights into their electronic properties and potential applications in various technological fields (Sarac et al., 2008).
Luminescence in Polymers
The compound has found use in the field of luminescent polymers. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, exhibit strong fluorescence and are promising for electronic applications due to their good solubility, processability, and photostability. The varying properties of these polymers based on their chemical structure and substituents open up avenues for the development of new materials with tailored optical and electronic characteristics (Zhang & Tieke, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEIZAXVRYVJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
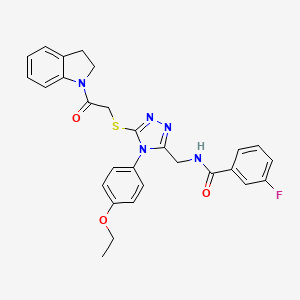


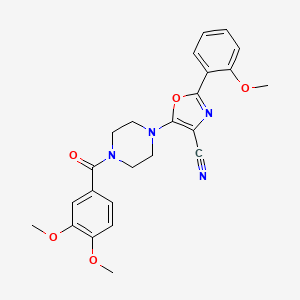
![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)
![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)
![(3Ar)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2618978.png)

